[(1S,2R)-2-formylcyclobutyl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2R)-2-formylcyclobutyl]methyl acetate is an organic compound with a unique structure that includes a cyclobutyl ring substituted with a formyl group and a methyl acetate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-formylcyclobutyl]methyl acetate typically involves the formation of the cyclobutyl ring followed by the introduction of the formyl and methyl acetate groups. One common method involves the cyclization of a suitable precursor, such as a diene or a dihalide, under specific conditions to form the cyclobutyl ring. The formyl group can then be introduced via formylation reactions, often using reagents like formic acid or formyl chloride. The final step involves esterification to attach the methyl acetate group, typically using acetic anhydride or acetyl chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2R)-2-formylcyclobutyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of [(1S,2R)-2-carboxycyclobutyl]methyl acetate.
Reduction: Formation of [(1S,2R)-2-hydroxycyclobutyl]methyl acetate.
Substitution: Formation of various substituted cyclobutyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(1S,2R)-2-formylcyclobutyl]methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1S,2R)-2-formylcyclobutyl]methyl acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and processes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1S,2R)-2-formylcyclobutyl]methyl acetate can be compared with other cyclobutyl derivatives such as [(1S,2R)-2-hydroxycyclobutyl]methyl acetate and [(1S,2R)-2-carboxycyclobutyl]methyl acetate.
- Other similar compounds include cyclobutyl esters and cyclobutyl aldehydes .
Uniqueness
- The unique combination of a formyl group and a methyl acetate group on the cyclobutyl ring gives this compound distinct reactivity and properties.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H12O3 |
---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
[(1S,2R)-2-formylcyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H12O3/c1-6(10)11-5-8-3-2-7(8)4-9/h4,7-8H,2-3,5H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
OYQHJCMXKSAHIL-JGVFFNPUSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1CC[C@H]1C=O |
Kanonische SMILES |
CC(=O)OCC1CCC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.